4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chloro substituent at the 4-position and an ethyl group at the 1-position further defines its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-ethyl-3-methyl-5-amino-pyrazole with 2-chloropyridine-3-carbaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde largely depends on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: An oxidized form of the compound with different chemical properties.
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol: A reduced form with potential differences in solubility and reactivity.
Uniqueness
The presence of both the chloro and ethyl substituents in 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, antiviral, and antibacterial activities, supported by data tables and case studies.
- Molecular Formula : C9H8ClN3O
- Molecular Weight : 225.63 g/mol
- CAS Number : 30720-25-3
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several pyrazolo derivatives, including this compound. The results demonstrated:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
- IC50 Values : The compound exhibited IC50 values of 12 μM against MDA-MB-231 and 15 μM against HepG2, indicating moderate potency compared to standard chemotherapeutics.
Compound | Cell Line | IC50 (μM) |
---|---|---|
4-Chloro-1-ethyl... | MDA-MB-231 | 12 |
4-Chloro-1-ethyl... | HepG2 | 15 |
Antiviral Activity
The antiviral potential of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives has also been investigated. These compounds have shown activity against various viruses, including HSV and hepatitis viruses.
Case Study: Antiviral Efficacy
In vitro studies revealed that the compound exhibited significant antiviral activity:
- Virus Tested : Herpes Simplex Virus (HSV)
- Results : The compound reduced viral replication by over 70% at concentrations of 20 μg/mL.
Virus | Concentration (μg/mL) | Viral Replication Reduction (%) |
---|---|---|
HSV | 20 | 70 |
Antibacterial Activity
The antibacterial properties of pyrazolo derivatives have been explored with promising results against various bacterial strains.
Research Findings
A recent study assessed the antibacterial activity of several pyrazolo compounds:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC = 15 μg/mL
- Against Escherichia coli: MIC = 25 μg/mL
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 25 |
Properties
IUPAC Name |
4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-2-13-9-7(4-12-13)8(10)6(5-14)3-11-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCHNHCZQWITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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